4-Chloro-1,1-dimethoxybutane
Description
Structural Context and Significance of the Protected Aldehyde Functionality
The molecular structure of 4-Chloro-1,1-dimethoxybutane consists of a four-carbon butane (B89635) chain with a chlorine atom at the C4 position and two methoxy (B1213986) groups at the C1 position. smolecule.com The 1,1-dimethoxy arrangement constitutes a dimethyl acetal (B89532), which is a protecting group for an aldehyde. chemblink.com
In organic synthesis, aldehydes are highly reactive functional groups susceptible to a wide range of transformations, including oxidation, reduction, and nucleophilic attack. This high reactivity can be problematic when chemical modifications are desired elsewhere in the molecule. The acetal functionality in this compound renders the aldehyde stable and unreactive towards many reagents, particularly those used for nucleophilic substitution at the chlorinated carbon. chemblink.com This protection allows chemists to perform reactions on the alkyl chloride portion of the molecule without affecting the aldehyde. chemblink.com Once the desired transformations are complete, the acetal can be readily hydrolyzed back to the free aldehyde under acidic conditions, unmasking the reactive functionality for subsequent steps. chemblink.com This ability to selectively protect and deprotect the aldehyde group is a cornerstone of its utility, enabling controlled, stepwise synthetic strategies. chemblink.com
Role as a Key Synthetic Intermediate in Complex Molecule Construction
The dual functionality of this compound makes it an invaluable intermediate for synthesizing complex molecules, especially heterocyclic compounds. It provides a stable four-carbon electrophilic building block that can participate in cyclization reactions to form ring structures, which are prevalent in biologically active molecules. chemblink.com
A prominent example of its application is in the total synthesis of the natural product (+)-crispine A. researchgate.net In this synthesis, this compound undergoes a Pictet-Spengler bis-cyclization reaction with an amino acid derivative. researchgate.netmdpi.combottalab.it This reaction constructs the core tricyclic skeleton of the target molecule in a stereoselective manner. researchgate.netmdpi.com The compound has also been utilized in the synthesis of Almotriptan Malate, where it is reacted with an intermediate to build a key part of the final drug structure. environmentclearance.nic.in These examples highlight its role in providing a versatile scaffold for assembling intricate molecular frameworks. chemblink.com
Table 2: Applications of this compound in Synthesis
| Target Molecule | Synthetic Reaction Type | Significance |
| (+)-Crispine A | Pictet-Spengler bis-cyclization | Enantiospecific and stereoselective total synthesis of a natural product alkaloid. researchgate.netmdpi.com |
| Almotriptan Malate | Intermediate alkylation/cyclization | A key step in the multi-stage synthesis of a pharmaceutical agent. environmentclearance.nic.in |
| Triptan-class drugs | General intermediate | Serves as a crucial building block for migraine therapeutics. nbinno.comnbinno.com |
| Functionalized pyridinium (B92312) salts | Reagent for synthesis | Used in the one-step synthesis of enantiopure pyridinium salts. |
Historical Perspective of its Application in Pharmaceutical Chemistry
The development of this compound was driven by the need for versatile and stable intermediates in synthetic chemistry, particularly for applications in the pharmaceutical industry. chemblink.com Its discovery provided chemists with a reliable tool to introduce a four-carbon chain with a latent aldehyde functionality, enabling more complex and controlled synthetic routes. chemblink.com
Its application has been particularly impactful in the field of medicinal chemistry for the development of drugs targeting the serotonergic system. It is a well-established key intermediate in the synthesis of the triptan class of drugs, which are widely used for treating migraine headaches. nbinno.com For instance, it is a crucial component in the synthesis of sumatriptan (B127528) and related compounds. nbinno.comnbinno.com Beyond triptans, its utility as a versatile building block has been recognized in the broader development of new drug candidates for a range of conditions, including cancer, infections, and neurological disorders, solidifying its status as an important compound in the modern pharmaceutical industry. chemblink.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,1-dimethoxybutane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLKJYMNUSSFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184004 | |
| Record name | 4-Chloro-1,1-dimethoxybutane | |
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Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29882-07-3 | |
| Record name | 4-Chloro-1,1-dimethoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29882-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-1,1-dimethoxybutane | |
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| Record name | 4-Chloro-1,1-dimethoxybutane | |
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| Record name | 4-chloro-1,1-dimethoxybutane | |
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| Record name | 4-Chlorobutyraldehyde dimethyl acetal | |
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Synthetic Methodologies for 4 Chloro 1,1 Dimethoxybutane
Established Synthetic Routes and Reaction Conditions
The traditional synthesis of 4-Chloro-1,1-dimethoxybutane, also known as 4-chlorobutanal (B1267710) dimethyl acetal (B89532), relies on well-documented organic reactions, primarily involving the formation of an acetal from an aldehyde or the reduction of an ester derivative. chemblink.comrsc.orgmdma.ch
One primary route involves the direct acetalization of 4-chlorobutanal. chemblink.com In this method, 4-chlorobutanal is reacted with methanol (B129727) in the presence of an acid catalyst. The acetal functional group serves to protect the aldehyde, rendering it stable for subsequent reactions where the aldehyde functionality is not intended to react. chemblink.com The protective acetal can later be removed and the aldehyde regenerated through hydrolysis under acidic conditions. chemblink.com
A related procedure begins with 4-chlorobutyryl chloride, which undergoes a Rosenmund reduction using a palladium-barium sulfate (B86663) catalyst. The resulting intermediate, 4-chlorobutanal, is not isolated due to its tendency to polymerize. Instead, it is immediately treated with methanol and a catalytic amount of sulfuric acid to form this compound. mdma.ch This specific sequence has reported yields around 53%. mdma.ch The success of this method can be sensitive, with yields not always being reproducible; a rapid flow of inert gas is sometimes used to remove hydrogen chloride byproduct and minimize polymerization of the aldehyde intermediate. mdma.ch
A distinct and effective pathway starts from ethyl-4-chlorobutyrate. rsc.orgrsc.org This process involves the reduction of the ester to the corresponding aldehyde. Diisobutylaluminium hydride (DIBAL-H) is employed as the reducing agent at a low temperature of -78 °C in a dry solvent like dichloromethane. rsc.orgrsc.org
Following the reduction, the reaction mixture is worked up with ice-cold hydrochloric acid. The resulting crude aldehyde is then dissolved in methanol acidified with a few drops of concentrated sulfuric acid. The solution is stirred for an extended period, typically around 18 hours, to ensure complete formation of the dimethyl acetal. rsc.org After neutralization and purification via distillation under reduced pressure, this multi-step process yields this compound as a colorless liquid in good yields, reported to be 78%. rsc.org
Table 1: Comparison of Established Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Key Conditions |
|---|---|---|---|---|
| Reduction and Acetal Formation | Ethyl-4-chlorobutyrate | DIBAL-H, Methanol, H₂SO₄ | 78% rsc.org | -78 °C for reduction rsc.org |
| Reduction and Acetal Formation | 4-Chlorobutyryl chloride | H₂/Pd/BaSO₄, Methanol, H₂SO₄ | 53% mdma.ch | Reflux, inert gas stream mdma.ch |
Reduction of Ethyl-4-chlorobutyrate using DIBAL-H and Subsequent Acetal Formation
Novel Approaches and Process Optimization in this compound Synthesis
Research into the synthesis of this compound is evolving, with a focus on improving efficiency, safety, and scalability through modern chemical technologies.
Continuous flow chemistry offers a promising alternative to traditional batch processing for the production of this compound. smolecule.comrsc.org This technology enables multiple reaction steps to be integrated into a single, continuous operation, which can enhance safety and reaction kinetics. rsc.orgresearchgate.netmit.edu A patented method for the rapid acetalization to produce this compound utilizes a continuous flow system. smolecule.com By employing high-shear mixers and elevated temperatures, this approach significantly reduces reaction time and minimizes the formation of side products. smolecule.com This optimized process highlights the potential of flow chemistry to make the synthesis more efficient and economically viable for industrial-scale production. mst.edu
Table 2: Continuous Flow Process Parameters
| Parameter | Value |
|---|---|
| Residence Time | 10–15 minutes smolecule.com |
| Temperature | 90–120°C smolecule.com |
| Throughput | 5 kg/h smolecule.com |
| Purity (GC analysis) | >98% smolecule.com |
The choice of catalyst is crucial for achieving selective acetal formation. While traditional methods often rely on mineral acids like sulfuric acid, newer approaches utilize alternative catalysts to improve selectivity and ease of handling. rsc.orgmdma.ch Acidic ion-exchange resins, such as Amberlyst-15, represent a form of heterogeneous catalysis that simplifies product purification, as the catalyst can be easily filtered from the reaction mixture. smolecule.com
Furthermore, advancements in catalysis have explored enantioselective acetalization. While not yet widely applied to this compound itself, the use of chiral phosphoric acids (CPAs) as catalysts has shown significant promise in the enantioselective acetalization of similar aldehydes, achieving high levels of enantiomeric excess. smolecule.com This points toward future possibilities for producing chiral variants of acetals for specialized applications in asymmetric synthesis.
Strategies for High Purity and Consistency in Manufacturing
Achieving high purity and batch-to-batch consistency is critical in the manufacturing of this compound, particularly due to its application as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. nbinno.comchemblink.com Manufacturing strategies focus on a combination of rigorous process control, advanced purification techniques, and comprehensive analytical testing to ensure the final product meets stringent quality specifications. justia.com
Process Control for Impurity Reduction
The consistency of the final product is highly dependent on the precise control of reaction parameters during synthesis. In industrial production, maintaining specified limits for temperature, pressure, reaction time, and stoichiometric ratios of reactants is essential for minimizing the formation of side products and impurities. justia.com
One patented method highlights a staged approach to temperature control during the reaction of thionyl chloride, tetrahydrofuran, and methanol. google.com This strategy involves a slow, multi-stage heating process, which allows the reaction to proceed at a controlled rate, thereby reducing the formation of by-products like dimethyl sulfite. google.com Controlling the level of specific impurities, such as dimethyl sulfite, is crucial as they can inhibit subsequent reactions where this compound is used as a reactant. google.com
Continuous flow manufacturing has also emerged as a superior strategy for enhancing consistency and purity. smolecule.com A patented continuous flow process for the acetalization of 4-chlorobutyraldehyde achieves purities greater than 98% by utilizing high-shear mixers and elevated temperatures (90–120°C) with a short residence time of 10–15 minutes. This method offers significant advantages over traditional batch processing, including a reduction in energy consumption and the elimination of some intermediate purification steps. smolecule.com
Purification Techniques
Post-synthesis purification is a mandatory step to remove any remaining impurities, unreacted starting materials, and by-products. The most common and effective methods employed in the manufacturing of this compound are distillation and chromatography. smolecule.com
Distillation: Reduced-pressure distillation is a widely used technique for purifying this compound. google.comrsc.org This method is effective for separating the target compound from less volatile or more volatile impurities. After the main reaction, the crude product is typically washed to neutralize any remaining acidic components before being subjected to distillation under vacuum. google.com
Chromatography: For applications requiring exceptionally high purity, chromatographic methods are employed. smolecule.com Forced-flow chromatography using silica (B1680970) gel is one documented method for purifying this compound. While highly effective, column chromatography can be less economical for large-scale industrial production compared to distillation. google.com
Analytical Quality Control and Specifications
To guarantee high purity and consistency, stringent quality control measures are implemented. Commercial-grade this compound is typically supplied with a Certificate of Analysis (C of A) detailing the results of various analytical tests. nbinno.com These tests confirm the identity and purity of the compound and quantify any impurities.
Common analytical techniques include:
Gas Chromatography (GC): This is the primary method for assessing the purity of this compound, with commercial grades often specifying a purity of ≥97.0% to ≥99.0%. nbinno.comtcichemicals.comavantorsciences.com
Nuclear Magnetic Resonance (NMR): Provides structural confirmation of the compound. bldpharm.com
Mass Spectrometry (MS): Often coupled with GC (GC-MS), it is used for identifying the compound and any impurities.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are also used for purity assessment and impurity profiling. bldpharm.comambeed.com
Karl Fischer Titration: This technique is specifically used to determine the water content, which is a critical quality parameter.
The following interactive table summarizes typical quality specifications and process parameters found in research and industrial settings for producing high-purity this compound.
| Parameter | Specification / Value | Method / Context | Reference |
|---|---|---|---|
| Purity (GC) | ≥99.0% | Industrial Specification | |
| Purity (GC) | >98% | Continuous Flow Reactor Synthesis | smolecule.com |
| Purity (GC) | >97.0% | Commercial Grade | tcichemicals.comavantorsciences.com |
| Water Content | ≤0.5% | Karl Fischer Titration | |
| Chloride Content | ≤0.1% | Industrial Specification | |
| Dimethyl Sulfite Impurity | <0.5% | Controlled Batch Synthesis | google.com |
| Reaction Temperature | 90–120°C | Continuous Flow Reactor | smolecule.com |
| Residence Time | 10–15 minutes | Continuous Flow Reactor | smolecule.com |
Reactivity and Mechanistic Investigations of 4 Chloro 1,1 Dimethoxybutane
Reactivity of the Chloro Functionality
The terminal chloro group in 4-chloro-1,1-dimethoxybutane behaves as a typical primary alkyl halide, making it susceptible to nucleophilic substitution and elimination reactions.
The chlorine atom can be displaced by a variety of nucleophiles, a key reaction in the synthesis of more complex molecules. smolecule.com This reactivity is fundamental to its application as a building block in the pharmaceutical and agrochemical industries. chemblink.com
Nucleophilic substitution reactions at the primary carbon bearing the chlorine atom predominantly proceed via an S
The rate of the S
An S
Table 1: Factors Favoring S
| Factor | S | S | Relevance to this compound |
| Substrate | 3° > 2° | Methyl > 1° > 2° | Primary (1°) substrate strongly favors the S |
| Nucleophile | Weak nucleophiles | Strong nucleophiles | Reaction proceeds with both strong and weak nucleophiles, but the mechanism is S |
| Solvent | Polar protic | Polar aprotic | The choice of solvent can influence the reaction rate. libretexts.org |
| Leaving Group | Good leaving group required | Good leaving group required | Chloride is a reasonably good leaving group. |
| Carbocation Intermediate | Yes (prone to rearrangement) | No | A primary carbocation is too unstable to form. stackexchange.com |
Nucleophilic Substitution Reactions Involving the Terminal Chloride
Formation of Nitrogen-Containing Heterocycles via Amination
A significant application of the reactivity of the chloro group is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. openmedicinalchemistryjournal.com The reaction of this compound with various amines (amination) serves as a key step in constructing these ring systems. The nucleophilic nitrogen of the amine displaces the terminal chloride via an S
The general strategy involves an initial alkylation of a primary amine with this compound. The resulting secondary amine, which now contains the dimethoxybutane tail, can then undergo acid-catalyzed hydrolysis of the acetal to unmask the aldehyde. This is followed by an intramolecular cyclization (e.g., reductive amination or Pictet-Spengler type reaction) to form the heterocyclic ring. This methodology is valuable for producing substituted pyrrolidines and other related five-membered nitrogen heterocycles. nih.gov
When treated with a strong, sterically hindered base, this compound can undergo an elimination reaction (dehydrohalogenation) to form an alkene. This reaction competes with nucleophilic substitution. The E2 (bimolecular elimination) mechanism is the most probable pathway, where the base removes a proton from the carbon adjacent to the one bearing the chlorine, and the chloride ion is expelled simultaneously, forming a double bond.
According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted (more stable) alkene. libretexts.org However, the use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. In the case of this compound, elimination would lead to the formation of 1,1-dimethoxybut-3-ene.
Table 2: Comparison of Substitution vs. Elimination
| Condition | Favors S | Favors E2 |
| Base/Nucleophile | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻) | Strong, bulky base (e.g., t-BuOK) |
| Temperature | Lower temperatures | Higher temperatures |
Reactivity of the Acetal Functionality
The dimethoxy acetal group at the C1 position is relatively stable under neutral and basic conditions, but it is sensitive to acid.
The primary role of the acetal group in this compound is to act as a protecting group for an aldehyde. chemblink.com This protection allows for chemical manipulations of the chloro group without affecting the aldehyde functionality. The acetal can be readily removed by treatment with aqueous acid, regenerating the aldehyde in a process known as deprotection or hydrolysis. chemblink.com
The mechanism of acid-catalyzed hydrolysis involves the following steps:
Protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst.
Loss of methanol (B129727) as a leaving group to form a resonance-stabilized oxocarbenium ion.
Nucleophilic attack by a water molecule on the carbocation.
Deprotonation of the resulting oxonium ion to form a hemiacetal.
Protonation of the remaining methoxy group.
Elimination of a second molecule of methanol to form the protonated aldehyde.
Deprotonation to yield the final 4-chlorobutanal (B1267710) product.
This deprotection strategy is crucial in multi-step syntheses where the aldehyde is needed for subsequent reactions, such as cyclizations to form heterocycles or for Wittig reactions. chemblink.commdma.ch For instance, in the synthesis of certain pharmaceutical intermediates, the acetal is hydrolyzed to reveal the aldehyde, which then participates in the key bond-forming steps of the synthesis. environmentclearance.nic.ingoogle.com
Transacetalization Reactions with Other Alcohols
The dimethoxy acetal group in this compound can undergo transacetalization reactions in the presence of other alcohols, typically under acidic conditions. This reaction involves the exchange of the methoxy groups for other alkoxy groups, leading to the formation of a new acetal. The process is reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing methanol from the reaction mixture.
This reactivity is analogous to the acid-catalyzed formation of acetals from aldehydes and alcohols. For instance, the reaction of 4-chlorobutyraldehyde with methanol under acidic conditions yields this compound. Similarly, reacting this compound with a different alcohol, such as ethanol (B145695), in the presence of an acid catalyst would lead to the formation of 4-chloro-1,1-diethoxybutane.
The general mechanism for acid-catalyzed transacetalization involves the following steps:
Protonation of one of the methoxy groups by the acid catalyst.
Elimination of methanol to form a resonance-stabilized oxocarbenium ion.
Nucleophilic attack of the new alcohol on the oxocarbenium ion.
Deprotonation to yield the mixed acetal.
Repetition of these steps to replace the second methoxy group.
The efficiency and rate of transacetalization can be influenced by several factors, including the nature of the alcohol, the type and concentration of the acid catalyst, and the reaction temperature.
Table 1: Examples of Transacetalization Reactions
| Reactant Alcohol | Catalyst | Product | Reference |
| Propan-1-ol | p-Toluenesulfonic acid | 4-Chloro-1,1-dipropoxybutane | N/A |
| Ethylene glycol | Amberlyst-15 | 2-(3-chloropropyl)-1,3-dioxolane | N/A |
Stability of the Acetal under Various Reaction Conditions
The acetal functional group in this compound exhibits differential stability depending on the pH of the reaction medium.
Acidic Conditions: Acetals are generally sensitive to acidic conditions and can undergo hydrolysis to regenerate the parent aldehyde and alcohol. The presence of an acid catalyst facilitates the protonation of the oxygen atoms of the acetal, initiating the cleavage of the C-O bonds. In the case of this compound, acidic hydrolysis would yield 4-chlorobutanal and two equivalents of methanol. This sensitivity is a key feature often exploited in synthetic chemistry, where acetals are used as protecting groups for aldehydes. The rate of hydrolysis is dependent on the acid strength and concentration. For instance, treatment with 10% hydrochloric acid can lead to the cleavage of the acetal. rsc.org
Basic Conditions: In contrast to their lability in acids, acetals are generally stable under basic and neutral conditions. The C-O bonds of the acetal are not susceptible to cleavage by nucleophiles or bases in the absence of protonation. This stability allows for chemical transformations to be carried out on other parts of the molecule, such as the chloro group, without affecting the acetal functionality. For example, nucleophilic substitution at the carbon bearing the chlorine atom can be performed under basic conditions while keeping the acetal group intact.
Other Conditions: The acetal group in this compound is also stable to a variety of other reagents, including some oxidizing and reducing agents. This allows for selective reactions at the chloro-substituted carbon. The thermal stability of this compound is considered excellent under inert conditions, which is beneficial for controlled chemical reactions. nbinno.com
Table 2: Stability of this compound under Different Conditions
| Condition | Stability of Acetal Group | Potential Reaction | Reference |
| Strong Acid (e.g., HCl) | Unstable | Hydrolysis to 4-chlorobutanal | rsc.org |
| Strong Base (e.g., NaOH) | Stable | Nucleophilic substitution at C-Cl | |
| Neutral (Aqueous) | Generally Stable | Slow hydrolysis may occur over time | |
| Oxidizing Agents | Generally Stable | Oxidation of other functional groups may occur | |
| Reducing Agents | Generally Stable | Reduction of the chloro group is possible | smolecule.com |
Concerted Reactivity: Interplay Between Chloro and Acetal Groups
The presence of both a chloro group and an acetal group on the same butane (B89635) chain allows for a rich and complex reactivity profile, enabling cascade reactions and selective transformations.
Cascade Reactions and Tandem Processes Initiated by this compound
This compound is a valuable reagent in initiating cascade or tandem reactions, where a single synthetic operation generates multiple bond formations in succession. A prominent example is its use in the Pictet-Spengler reaction. mdpi.combottalab.itresearchgate.netacs.org
In a notable application, this compound undergoes a Pictet-Spengler bis-cyclization reaction with (R)-(-)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate. mdpi.combottalab.itacs.org Under acidic conditions, the acetal is hydrolyzed in situ to generate 4-chlorobutanal. This aldehyde then reacts with the amino ester in a classical Pictet-Spengler fashion to form a tetrahydroisoquinoline ring. Subsequently, the terminal chloro group participates in a second intramolecular cyclization, leading to the formation of a tricyclic adduct. This cascade process has been employed in the enantiospecific and stereoselective total synthesis of the natural product (+)-crispine A. mdpi.combottalab.itresearchgate.netacs.org
Another example of a tandem process involves the reaction of this compound with a suitable nucleophile that can first displace the chloride and then participate in a subsequent reaction involving the acetal group or its hydrolyzed aldehyde form. For instance, during the indolization process of 4-cyanomethylphenylhydrazine with this compound, the initially formed 5-cyanomethyltryptamine can undergo an alkylation followed by a Pictet-Spengler reaction to form a β-carboline derivative. clockss.org
Selective Transformations of One Functional Group in the Presence of the Other
The differential reactivity of the chloro and acetal groups in this compound allows for the selective transformation of one group while leaving the other intact.
Selective Reaction at the Chloro Group: The chlorine atom can be displaced by various nucleophiles via an SN2 reaction. smolecule.com This can be achieved under conditions where the acetal group remains stable, typically in neutral or basic media. For example, reaction with amines, thiols, or other carbon nucleophiles can lead to the formation of new C-N, C-S, or C-C bonds at the terminal position of the butane chain, respectively. rsc.orgsmolecule.com For instance, it can be converted to 4-(N,N-dimethylamino)-1,1-dimethoxybutane. rsc.org The reduction of the chloro group is also a possible selective transformation. smolecule.com
Selective Reaction at the Acetal Group: Conversely, the acetal group can be selectively hydrolyzed to the corresponding aldehyde under controlled acidic conditions. rsc.org These conditions can be mild enough to avoid significant reaction at the chloro group. The resulting 4-chlorobutanal can then be used in subsequent reactions, such as Wittig reactions or reductive aminations.
This selective reactivity makes this compound a versatile bifunctional building block in organic synthesis.
Table 3: Summary of Selective Transformations
| Target Functional Group | Reagent/Condition | Product | Reference |
| Chloro Group | Dimethylamine | 4-(N,N-dimethylamino)-1,1-dimethoxybutane | rsc.org |
| Chloro Group | Sodium Iodide | 4-Iodo-1,1-dimethoxybutane | N/A |
| Acetal Group | Dilute HCl | 4-Chlorobutanal | rsc.org |
Note: The reaction with sodium iodide is a standard Finkelstein reaction and is included for illustrative purposes based on general organic chemistry principles.
Applications of 4 Chloro 1,1 Dimethoxybutane in Target Oriented Synthesis
Synthesis of Pharmaceuticals and Active Pharmaceutical Ingredients (APIs)
The unique bifunctional nature of 4-chloro-1,1-dimethoxybutane makes it an important precursor in the pharmaceutical industry for creating a variety of active pharmaceutical ingredients (APIs). nbinno.com
This compound is a critical intermediate in the synthesis of several triptan-class drugs, which are selective serotonin (B10506) (5-HT) receptor agonists used for the treatment of migraine headaches. nbinno.comscribd.com Its primary role is to provide the four-carbon chain required to construct the tryptamine (B22526) core of these molecules through the Fischer indole (B1671886) synthesis. drugfuture.comclockss.orggoogleapis.com
In the synthesis of Sumatriptan (B127528) , a phenylhydrazine (B124118) derivative is reacted with this compound. clockss.org The acetal (B89532) group serves as a protected form of an aldehyde. Under acidic conditions, the acetal is hydrolyzed to reveal the aldehyde, which then participates in the Fischer indole synthesis to form the indole ring. Subsequent steps modify the side chain to complete the synthesis of the Sumatriptan molecule. clockss.org
For the preparation of Rizatriptan Benzoate (B1203000) , a similar strategy is employed. A substituted phenylhydrazine is condensed with this compound (referred to as 4-chlorobutanal (B1267710) dimethylacetal in the literature) in an acidic medium, such as a mixture of ethanol (B145695) and water with HCl, to cyclize and form the indole structure. drugfuture.comgoogle.com This reaction yields an intermediate, 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl] ethylamine, which is then methylated to produce rizatriptan. drugfuture.com The final step involves forming the benzoate salt. google.com
Table 1: Use of this compound in Triptan Synthesis
| Triptan | Synthetic Role of this compound | Key Reaction Type |
|---|---|---|
| Sumatriptan | Provides the C4-aldehyde precursor for the tryptamine side chain. lookchem.comclockss.org | Fischer Indole Synthesis clockss.org |
The compound is instrumental in stereoselective synthesis, enabling the preparation of specific enantiomers of complex molecules. A notable application is in the enantiospecific and stereoselective total synthesis of the natural product (+)-crispine A. smolecule.comnih.gov In this synthesis, this compound reacts with a chiral starting material, specifically the commercially available (R)-(-)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate. nih.govacs.org This reaction proceeds via a Pictet-Spengler bis-cyclization, where the chirality of the amino acid starting material directs the formation of the desired enantiopure product. nih.govmdpi.com Similarly, using the (S)-(+)-amino acid as a starting material allows for the synthesis of the unnatural antipode, (-)-crispine A. nih.govacs.org
Beyond its established role in triptan synthesis, this compound serves as a versatile intermediate for developing new chemical entities and pharmaceutical scaffolds. nbinno.com The protected aldehyde functionality is crucial for its application in controlled reactions, allowing chemists to perform other transformations on a molecule before revealing the aldehyde for subsequent cyclization or condensation reactions. nbinno.com Its ability to participate in nucleophilic substitution at the chlorinated carbon and its role in forming heterocyclic systems like indoles and β-carbolines make it a valuable tool in medicinal chemistry for creating libraries of complex molecules for drug discovery. nbinno.comclockss.orgsmolecule.com
Preparation of Chiral Building Blocks and Enantiopure Compounds
Construction of Complex Heterocyclic Systems
The reactivity of this compound is well-suited for the construction of complex heterocyclic architectures, which form the core of many natural products and synthetic drugs.
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. mdpi.comwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org this compound, by providing the aldehyde functionality in a protected form, is an effective reagent in this reaction. acs.orgmdpi.com
A prime example of its application is the total synthesis of the natural product (+)-Crispine A . nih.govacs.org This synthesis demonstrates an enantiospecific and stereoselective Pictet-Spengler bis-cyclization. nih.govmdpi.com
Table 2: Synthesis of (+)-Crispine A via Pictet-Spengler Reaction
| Reactant 1 | Reactant 2 | Key Reaction | Product | Yield | Stereochemistry |
|---|
Application in Pictet-Spengler Reactions
Exploration of Reaction Stereoselectivity and Diastereoselectivity
The utility of this compound is prominently highlighted in reactions where controlling the three-dimensional arrangement of atoms is crucial. A notable example is its application in the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems.
In the total synthesis of the natural product (+)-crispine A, this compound is a key reactant in an enantiospecific and stereoselective Pictet-Spengler bis-cyclization. mdpi.combottalab.it When reacted with (R)-(−)-methyl-2-amino-3-(3,4-dimethoxyphenyl)propanoate, the reaction preferentially forms a specific cis-tricyclic adduct. mdpi.combottalab.itresearchgate.net This high degree of diastereoselectivity is fundamental to establishing the correct relative stereochemistry of the final alkaloid framework. The reaction demonstrates how the inherent structure of this compound, in concert with a chiral starting material, can direct the stereochemical outcome of a complex cyclization. mdpi.com While some synthetic routes to crispine A have been developed to avoid the use of the expensive non-natural (R)-amino ester, the stereoselectivity achieved with this compound remains a benchmark. researchgate.net
Table 1: Stereoselective Pictet-Spengler Reaction for (+)-Crispine A Synthesis
| Reactant 1 | Reactant 2 | Key Reaction Type | Stereochemical Outcome | Final Product |
| (R)-(−)-methyl-2-amino-3-(3,4-dimethoxyphenyl)propanoate | This compound | Pictet-Spengler bis-cyclization | Preferential formation of the cis-tricyclic adduct mdpi.combottalab.it | (+)-Crispine A |
Formation of Pyrroles from Primary Amines and Amides
This compound is an effective precursor for the synthesis of N-substituted pyrroles. The dimethyl acetal group serves as a stable, protected form of an aldehyde. Under acidic conditions, the acetal can be hydrolyzed to reveal the reactive 4-chlorobutanal. This in situ-generated aldehyde-chloride can then react with primary amines. The reaction proceeds via the formation of an imine with the primary amine, followed by an intramolecular nucleophilic substitution where the nitrogen attacks the carbon bearing the chlorine atom, leading to the closure of the five-membered pyrrolidine (B122466) ring. Subsequent oxidation or elimination steps can then lead to the aromatic pyrrole (B145914) ring system.
Research has identified the chloro-derivative of 1,4-dihalogeno-1,4-dimethoxybutane, which is structurally related to and can be derived from similar precursors as this compound, as a mild and useful starting material for creating N-alkylated pyrroles. rsc.org This underscores the utility of the 4-chlorobutyl acetal moiety in the construction of this important heterocyclic core.
Derivatization for Complex Molecular Architecture
The true synthetic power of this compound lies in its role as a foundational building block that enables the construction of intricate molecular architectures through subsequent derivatization. The products formed from its initial reactions are often intermediates that undergo further transformations.
For instance, in the synthesis of (+)-crispine A, the cis-tricyclic adduct formed from the initial Pictet-Spengler reaction is not the final product. It is an advanced intermediate that undergoes a subsequent two-step decarboxylation to yield the enantiopure natural product. researchgate.netresearchgate.net This derivatization is a critical step in achieving the final complex molecular structure.
Another prominent example is in the synthesis of pharmaceutical compounds. This compound is used as a reactant in the preparation of 7-(4-chlorobutoxy)quinolin-2(1H)-one, a key intermediate in the synthesis of Brexpiprazole. google.com In this process, the chloro-substituent of the butane (B89635) chain is later displaced by another molecular fragment, demonstrating how this compound facilitates the assembly of a complex drug molecule piece by piece. google.com
Natural Product Total Synthesis
The total synthesis of natural products is a rigorous test of any synthetic methodology, and this compound has proven to be an effective tool in this demanding field.
Strategic Utility in the Assembly of Alkaloid Frameworks
The strategic importance of this compound is particularly evident in the synthesis of alkaloids, a class of naturally occurring compounds known for their complex structures and significant biological activities. researchgate.net Its application in the total synthesis of the pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid, (+)-crispine A, is a prime example. mdpi.combottalab.it
The synthesis employs a Pictet-Spengler bis-cyclization that forms two rings in a single cascade, a highly efficient strategy. mdpi.combottalab.it The use of this compound is strategic because it provides the necessary four-carbon chain that first participates in the Pictet-Spengler reaction to form the tetrahydroisoquinoline core and then undergoes a second intramolecular cyclization to construct the fused pyrrolidine ring, thus rapidly assembling the characteristic tricyclic framework of the alkaloid. mdpi.combottalab.it This concise, three-step synthesis from the starting amino acid highlights the compound's ability to simplify complex synthetic challenges. researchgate.net
Table 2: Application in Complex Molecule Synthesis
| Starting Reagent | Target Molecule Class | Specific Example | Role of this compound |
| This compound | Alkaloid | (+)-Crispine A | Provides the four-carbon backbone for a stereoselective bis-cyclization to form the alkaloid core. mdpi.comresearchgate.net |
| This compound | Pharmaceutical Intermediate | Intermediate for Brexpiprazole | Acts as an alkylating agent to introduce the 4-chlorobutoxy side chain. google.com |
Enabling Intermediate for Diverse Natural Product Classes
While its role in alkaloid synthesis is well-documented, the utility of this compound extends to its potential as an enabling intermediate for other classes of natural products and complex molecules. The dual functionality of a protected aldehyde and a reactive chloride allows for its incorporation into a wide variety of synthetic pathways. The aldehyde can be unmasked to participate in C-C bond-forming reactions like aldol, Wittig, or Mannich reactions, while the chloride allows for the introduction of diverse functionalities via nucleophilic substitution. This versatility makes it a valuable precursor for creating key fragments required for the assembly of various complex molecular targets. smolecule.com Its successful use in building blocks for both natural alkaloids and complex synthetic pharmaceuticals demonstrates its broad applicability. researchgate.netgoogle.com
Advanced Spectroscopic and Analytical Characterization of Reaction Intermediates and Products
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationrsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (1H) and Carbon-13 (13C) NMR spectroscopy are the primary tools for establishing the connectivity of atoms and identifying functional groups within a molecule. For 4-Chloro-1,1-dimethoxybutane, these techniques confirm the presence of the key structural features.
In the 1H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. rsc.org The methoxy (B1213986) groups (2 x OCH3) typically appear as a singlet, while the protons on the butane (B89635) chain exhibit characteristic multiplets and chemical shifts depending on their proximity to the chloro and dimethoxy groups. rsc.org
The 13C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's chemical environment, distinguishing between the methoxy carbons, the acetal (B89532) carbon, and the carbons of the butyl chain. rsc.org
Table 1: 1H and 13C NMR Data for this compound rsc.org
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1H | 4.37 | t | OCH |
| 1H | 3.55 | t | CH2Cl |
| 1H | 3.31 | s | 2 x OCH3 |
| 1H | 1.89-1.66 | m | 2 x CH2 |
| 13C | 103.8 | OCH | |
| 13C | 52.8 | 2 x OCH3 | |
| 13C | 44.8 | CH2Cl | |
| 13C | 29.8 | CH2 | |
| 13C | 27.7 | CH2 |
Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data presented is a representative example.
For more complex molecules, such as reaction intermediates or products derived from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are invaluable. soton.ac.uk
Techniques like COSY (Correlation Spectroscopy) reveal proton-proton coupling relationships, helping to trace the connectivity of the carbon backbone. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. These experiments provide a comprehensive picture of the molecular structure.
<sup>1</sup>H NMR and <sup>13</sup>C NMR for Connectivity and Functional Group Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisrsc.orgunl.pt
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. rsc.orgunl.pt For this compound, with a molecular weight of 152.62 g/mol , MS analysis confirms this mass. nbinno.comavantorsciences.com The fragmentation pattern observed in the mass spectrum can provide clues about the molecule's structure, as specific fragments are lost under the high-energy conditions of the experiment.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula. This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions. For instance, HRMS can confirm the presence of chlorine in this compound due to the characteristic isotopic pattern of chlorine (35Cl and 37Cl).
Table 2: Predicted Collision Cross Section for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 153.06769 | 128.6 |
| [M+Na]+ | 175.04963 | 139.7 |
| [M+NH4]+ | 170.09423 | 137.1 |
| [M+K]+ | 191.02357 | 133.9 |
| [M-H]- | 151.05313 | 128.1 |
| [M+Na-2H]- | 173.03508 | 132.8 |
| [M]+ | 152.05986 | 130.2 |
| [M]- | 152.06096 | 130.2 |
m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu
Chromatographic Techniques for Purity Assessment and Isolationnbinno.comrsc.org
Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for isolating individual components from a reaction mixture. nbinno.comrsc.org
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nbinno.comuni.lu In the context of this compound, GC is routinely used to assess the purity of the final product. nbinno.comtcichemicals.comavantorsciences.com A sample is injected into the GC instrument, where it is vaporized and carried by an inert gas through a column. The components of the mixture separate based on their boiling points and interactions with the column's stationary phase. The separated components are then detected, and the resulting chromatogram shows a peak for each compound. The area of each peak is proportional to the amount of that compound present, allowing for the quantitative determination of purity. GC can also be used to identify and quantify any volatile impurities that may be present in the sample. nbinno.com
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the real-time monitoring of chemical reactions involving this compound. Its application is particularly crucial in complex syntheses, such as the Fischer indole (B1671886) synthesis of pharmacologically active compounds like Sumatriptan (B127528), where this compound or its analogs serve as key intermediates. clockss.orgiraj.in HPLC allows for the precise, quantitative tracking of the consumption of reactants, the formation of products, and the emergence of any impurities or by-products over time. This capability is invaluable for optimizing reaction conditions, ensuring reaction completion, and controlling the impurity profile of the final product.
In the synthesis of indole derivatives, HPLC analysis is instrumental in observing the progression of the reaction. For instance, in the synthesis of a protected Sumatriptan intermediate, HPLC can be used to monitor the conversion of the starting materials, a substituted phenylhydrazine (B124118) and an aminoacetal, into the desired indole product. clockss.org The technique can distinguish between the starting materials, the intermediate hydrazone, the final product, and various by-products simultaneously. clockss.org
Detailed Research Findings:
Research in the process development of Sumatriptan succinate (B1194679) highlights the use of HPLC to quantify impurities during the synthesis. iraj.in In these processes, a reactant structurally similar to this compound, 4-chlorobutyraldehyde diethyl acetal, is used. iraj.in The reaction progress and the level of a specific cyclized impurity are carefully monitored using HPLC with area normalization to ensure the quality of the product. iraj.in Although the primary analysis is often on the final product and its impurities, the underlying HPLC methodology is directly applicable to monitoring the reaction that consumes the haloacetal starting material.
A typical approach for monitoring such reactions involves reverse-phase HPLC. This method separates compounds based on their hydrophobicity. A non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). As the reaction proceeds, aliquots are periodically withdrawn from the reaction mixture, quenched, diluted, and injected into the HPLC system.
The chromatogram provides a visual representation of the reaction mixture's composition at a specific time point. The retention time (the time it takes for a compound to elute from the column) is characteristic of each component, allowing for their identification by comparison with reference standards. The peak area of each component is proportional to its concentration, enabling quantitative analysis of the reaction progress. For compounds like this compound that lack a strong chromophore, UV detection at a low wavelength (e.g., 210-225 nm) is often employed. More advanced detection methods like mass spectrometry (LC-MS) can also be coupled with HPLC to provide unambiguous identification of reaction components, especially for unknown impurities. derpharmachemica.com
Below are illustrative data tables representing typical HPLC conditions and a hypothetical reaction monitoring scenario for a reaction involving this compound.
Table 1: Illustrative HPLC Parameters for Reaction Monitoring
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Table 2: Hypothetical Reaction Monitoring Data
Reaction: Reactant A + this compound → Product C
| Time (hours) | Retention Time (min) - this compound | Peak Area - this compound | Retention Time (min) - Product C | Peak Area - Product C |
| 0 | 5.2 | 1,540,000 | - | - |
| 1 | 5.2 | 1,125,000 | 8.7 | 410,000 |
| 2 | 5.2 | 750,000 | 8.7 | 785,000 |
| 4 | 5.2 | 210,000 | 8.7 | 1,320,000 |
| 6 | 5.2 | < 10,000 (below quantitation limit) | 8.7 | 1,525,000 |
Theoretical and Computational Studies of 4 Chloro 1,1 Dimethoxybutane Reactivity
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the intricate details of reaction pathways involving 4-chloro-1,1-dimethoxybutane. Such studies are crucial for understanding how this versatile building block participates in complex organic transformations, such as the Pictet-Spengler reaction for the synthesis of alkaloids. nih.govnih.govcas.cn
The Pictet-Spengler reaction is a fundamental transformation in which this compound can act as an electrophilic component after in-situ generation of an aldehyde. Theoretical studies on analogous Pictet-Spengler reactions have elucidated the energy landscape of this multi-step process. nih.govcas.cn The generally accepted mechanism involves the formation of an iminium ion intermediate, followed by an intramolecular electrophilic substitution and subsequent rearomatization. nih.govdepaul.edu
Computational models can calculate the relative energies of reactants, intermediates, transition states, and products. acs.org For a reaction involving a molecule like this compound, DFT calculations would typically model the key steps: acetal (B89532) hydrolysis to an aldehyde, condensation with a β-arylethylamine to form a Schiff base, protonation to an iminium ion, cyclization, and final deprotonation.
Table 1: Illustrative Energy Profile for a Model Pictet-Spengler Reaction Step
This table, based on general findings for Pictet-Spengler reactions, illustrates how computational chemistry quantifies the energy changes during the crucial cyclization step. acs.orgacs.org The activation energy (ΔE‡) represents the barrier that must be overcome, while the reaction energy (ΔErxn) indicates the thermodynamic favorability of the step.
| Step Description | Relative Energy (kcal/mol) |
| Iminium Ion Intermediate | 0.0 |
| Transition State (TS) | +15 to +20 |
| Cyclized Intermediate | -5 to -10 |
Note: These values are representative and would vary based on the specific reactants, catalysts, and computational methods used.
Analysis of the transition state geometries provides a three-dimensional picture of the atomic arrangement at the peak of the energy barrier. For the cyclization step, this analysis would reveal the bond-forming distances and the specific orientation of the reacting moieties that leads to the product. nih.gov
This compound is a precursor to chiral products, and understanding the origin of selectivity is a key area of computational study. In reactions like the Pictet-Spengler synthesis of (+)-crispine A, the stereochemical outcome is critical. Computational studies can predict which diastereomer is favored by comparing the energies of the transition states leading to the different stereoisomers. nih.govacs.org A lower transition state energy corresponds to a faster reaction rate and, therefore, the predominant product.
The factors governing stereoselectivity are often subtle, involving non-covalent interactions such as steric hindrance, hydrogen bonding, or π-π stacking within the transition state structure. nih.gov Distortion-interaction analysis, a computational technique, can be employed to quantify how the catalyst and substrate distort and interact to favor one stereochemical outcome over another. nih.gov
Regioselectivity can also be addressed computationally. For instance, if the aromatic ring of the reacting partner has multiple possible sites for cyclization, DFT calculations can predict the favored regioisomer by comparing the activation barriers for attack at each site. depaul.edu
Energy Profiles and Transition State Analysis
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations are excellent for studying specific reaction steps, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules like this compound and the influence of the surrounding solvent. nih.govstemwomen.org
MD simulations model the movement of atoms over time, governed by a force field that approximates the potential energy of the system. This allows for the exploration of the different shapes (conformations) the molecule can adopt due to the rotation around its single bonds. For this compound, with its flexible four-carbon chain, a multitude of conformers exist. MD simulations can determine the relative populations of these conformers and identify the most stable (lowest energy) structures. nih.govresearchgate.net
Table 2: Hypothetical Relative Energies of this compound Conformers in Different Solvents
This table illustrates how the solvent can alter the conformational equilibrium. A polar solvent might stabilize a more polar conformer, shifting the equilibrium compared to the gas phase or a nonpolar solvent. acs.orgrsc.org
| Conformer Description | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |
| Extended (anti) | 0.0 | 0.0 |
| Gauche 1 | 0.8 | 0.6 |
| Gauche 2 | 1.2 | 1.5 |
Note: These are hypothetical values for illustrative purposes.
Solvent molecules are not passive spectators in a reaction; they can actively influence the reaction mechanism and rate. acs.org MD simulations explicitly model the solvent molecules, providing insights into:
Solvation Shells: How solvent molecules arrange around the solute and its different functional groups.
Differential Solvation: The stabilization or destabilization of reactants, transition states, and products by the solvent. A polar solvent, for example, would strongly stabilize a charged intermediate, potentially lowering the activation energy of a reaction. acs.org
Transport Properties: How the diffusion of reactants towards each other is affected by the solvent.
Structure-Activity Relationship (SAR) Studies in Derivative Development
This compound is a valuable starting material for creating libraries of new compounds for biological screening. mdpi.comijrpr.com Structure-Activity Relationship (SAR) studies are a cornerstone of this process, aiming to correlate specific structural features of these derivatives with their biological activity. nih.gov
While direct SAR studies on derivatives of this compound are not extensively published, the principles can be readily applied. The core idea is to systematically modify the structure of a lead compound and observe how these changes affect its potency, selectivity, or other biological properties.
For derivatives originating from this compound, SAR exploration could involve:
Varying the Nucleophile: Replacing the chloro group with a wide range of nucleophiles (amines, thiols, azides, etc.) to introduce different functional groups.
Modifying the Butane (B89635) Chain: Introducing substituents, unsaturation, or altering the chain length.
Altering the Acetal Group: Although often removed during synthesis, its modification could be relevant in certain contexts.
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using computational descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical model that predicts the activity of new, unsynthesized compounds. science.govnih.gov This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. mdpi.com
Table 3: Example of a QSAR Data Table for a Hypothetical Series of Derivatives
| Compound | R-Group (at C4) | LogP (Hydrophobicity) | Electronic Parameter (σ) | Observed Activity (IC₅₀, µM) |
| 1 | -NH₂ | 1.5 | -0.66 | 10.5 |
| 2 | -OH | 1.2 | -0.37 | 15.2 |
| 3 | -CN | 0.8 | +0.66 | 2.1 |
| 4 | -F | 1.8 | +0.06 | 8.7 |
By analyzing such data, a medicinal chemist might hypothesize that electron-withdrawing groups at the R position enhance activity, guiding the next round of synthesis. ijrpr.com
Future Research Directions and Emerging Applications
Exploration of Asymmetric Synthesis Using 4-Chloro-1,1-dimethoxybutane
The utility of this compound as a versatile building block in organic synthesis is well-established. However, its application in asymmetric synthesis, a critical area for the development of chiral drugs and materials, is an expanding field of research. Future investigations are poised to unlock new methodologies for creating stereochemically complex molecules from this readily available precursor.
One prominent area of research involves the use of this compound in stereoselective reactions to construct chiral molecules. For instance, it has been employed in the enantiospecific and stereoselective total synthesis of the natural product (+)-crispine A. researchgate.netbottalab.itacs.org This synthesis utilizes a Pictet-Spengler bis-cyclization reaction with a chiral amino ester, demonstrating the potential of this compound to set multiple stereocenters in a controlled manner. researchgate.netbottalab.itacs.org The synthesis of the unnatural antipode, (-)-crispine A, has also been achieved using the corresponding (S)-(+)-amino acid, further highlighting the versatility of this approach. researchgate.netbottalab.it
Despite these successes, challenges remain, such as the use of expensive non-natural amino esters in some routes. researchgate.net Future research will likely focus on developing more efficient and cost-effective catalytic asymmetric methods. The exploration of chiral catalysts, such as chiral phosphoric acids, shows promise for achieving high enantioselectivity in reactions involving acetals. smolecule.com For example, the use of a TRIP catalyst in the acetalization of 4-chlorobutyraldehyde has been shown to yield high enantiomeric excess. smolecule.com Adapting such catalytic systems to reactions involving this compound could provide a more direct and economical route to a wide range of chiral compounds.
The development of new chiral auxiliaries and organocatalytic methods that can effectively control the stereochemical outcome of reactions with this compound is another key research direction. By leveraging the distinct reactivity of the chloro and dimethoxyacetal functionalities, chemists can devise novel strategies for asymmetric carbon-carbon and carbon-heteroatom bond formation.
Table 1: Examples of Asymmetric Synthesis Utilizing this compound
| Target Molecule | Key Reaction Type | Chiral Source | Reported Yield | Reference |
| (+)-Crispine A | Pictet-Spengler bis-cyclization | (R)-(-)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate | 32% (overall) | researchgate.netacs.org |
| (-)-Crispine A | Pictet-Spengler bis-cyclization | (S)-(+)-amino acid | Not specified | researchgate.net |
Development of Greener Synthetic Routes and Sustainable Chemistry
In line with the growing emphasis on sustainable chemistry, future research will undoubtedly focus on developing more environmentally friendly methods for both the synthesis and application of this compound. This involves considering the entire lifecycle of the compound, from the choice of starting materials to the efficiency of the synthetic process and the minimization of waste.
Current synthetic methods often rely on traditional batch processes that can be energy-intensive and may generate significant waste streams. A key area for improvement lies in the development of catalytic processes that can replace stoichiometric reagents, thereby increasing atom economy and reducing environmental impact. For example, the use of immobilized catalysts, such as silica-supported HCl, could facilitate catalyst recycling and reduce waste.
Furthermore, the exploration of renewable feedstocks as starting materials for the synthesis of this compound is a crucial long-term goal. This would involve developing novel biosynthetic or chemocatalytic pathways that can convert biomass-derived molecules into this valuable chemical intermediate.
The principles of green chemistry also extend to the applications of this compound. Designing synthetic routes that minimize the number of steps, reduce the use of hazardous solvents, and maximize energy efficiency are all important considerations. The inherent stability of the acetal (B89532) group under certain conditions allows for its use as a protecting group, which can streamline synthetic sequences and reduce the need for multiple protection-deprotection steps. chemblink.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. The integration of this compound into these modern synthetic workflows is a promising area for future research.
Flow chemistry, in particular, is well-suited for reactions involving hazardous reagents or intermediates, as it allows for precise control over reaction parameters such as temperature, pressure, and reaction time in a smaller, contained volume. This can lead to improved yields, higher purity, and a safer working environment. For the synthesis of derivatives from this compound, continuous flow reactors can enhance heat and mass transfer, which is particularly beneficial for exothermic reactions or for minimizing the formation of side products. The use of in-line analytics, such as FTIR or Raman spectroscopy, can enable real-time monitoring and optimization of reaction conditions.
A patented method for the synthesis of this compound itself utilizes a continuous flow system with high-shear mixers and elevated temperatures to achieve rapid acetalization with high purity and throughput. smolecule.com
Table 2: Parameters for Continuous Flow Synthesis of this compound
| Parameter | Value |
| Residence Time | 10–15 minutes |
| Temperature | 90–120°C |
| Throughput | 5 kg/h |
| Purity | >98% (GC analysis) |
Automated synthesis platforms can further enhance the efficiency of research and development by enabling the rapid synthesis and screening of libraries of compounds derived from this compound. By combining robotic systems with flow chemistry, it is possible to explore a wide range of reaction conditions and substrates in a high-throughput manner, accelerating the discovery of new molecules with desired properties.
Unexplored Reactivity Patterns and Novel Transformations
While the nucleophilic substitution of the chloride and the manipulation of the acetal are the most common transformations of this compound, there remains significant potential for discovering and exploring novel reactivity patterns. The unique combination of a terminal chloride and a protected aldehyde offers opportunities for new and creative synthetic strategies.
Future research could focus on investigating the participation of this compound in various types of cycloaddition reactions. The development of new catalytic systems could enable its use in reactions such as [4+2], [3+2], or other cycloadditions to construct complex cyclic and heterocyclic scaffolds. chemblink.com
The exploration of radical-mediated reactions involving this compound is another promising avenue. The generation of a radical at the carbon bearing the chlorine atom could open up new pathways for carbon-carbon and carbon-heteroatom bond formation, leading to the synthesis of novel molecular architectures.
Furthermore, a deeper understanding of the compound's reactivity with a wider range of nucleophiles and electrophiles could lead to the development of new synthetic methodologies. smolecule.com Investigating its behavior under various reaction conditions, including photochemical, electrochemical, and microwave-assisted reactions, may also unveil unprecedented transformations.
Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound makes it an attractive monomer or precursor for the synthesis of novel polymers and functional materials. chemblink.com Its reactive sites allow for the incorporation of various functional groups into polymer chains, which can lead to materials with tailored properties. chemblink.com
One area of potential is the use of this compound in the synthesis of degradable polymers. The acetal linkage, for instance, can be designed to be cleavable under specific conditions, allowing for the controlled degradation of the polymer. This is a highly desirable feature for applications in areas such as drug delivery, tissue engineering, and environmentally friendly plastics. Recent research has shown the synthesis of degradable and chemically recyclable polymers using five-membered cyclic ketene (B1206846) hemiacetal ester monomers. rsc.org
Furthermore, the chlorine atom provides a handle for post-polymerization modification. This allows for the synthesis of a base polymer which can then be functionalized with a variety of different groups to fine-tune its properties for specific applications. For example, polymers containing this compound as a monomer unit could be subsequently modified to introduce groups that enhance thermal stability, mechanical strength, or chemical resistance. chemblink.com
The ability to functionalize surfaces is another potential application in materials science. chemblink.com By incorporating this compound into surface coatings or treatments, it may be possible to create materials with tailored surface properties, such as hydrophobicity, biocompatibility, or specific binding capabilities for use in medical devices and industrial applications. chemblink.com
Q & A
Q. What are the established synthetic routes for 4-chloro-1,1-dimethoxybutane, and how do reaction conditions influence yield?
this compound can be synthesized via two primary methods:
- Rosenmund Reduction/Acetal Formation : Reacting 4-chlorobutyryl chloride with methanol under controlled conditions to form the dimethyl acetal derivative .
- Acid-Catalyzed Condensation : Refluxing 4-chlorobutyraldehyde with methanol in the presence of hydrochloric acid (HCl) to promote acetal formation. Reaction time and temperature (e.g., 103°C for 0.5 hours) critically affect yield and purity .
For purification, silica gel chromatography (eluting with CH₂Cl₂/MeOH) or fractional distillation (boiling point: 120°C at 40 mmHg) is recommended to isolate the compound .
Q. What analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm molecular structure (e.g., signals for methoxy groups at δ 3.3–3.5 ppm and chlorinated chain protons at δ 4.0–4.9 ppm) .
- Gas-Liquid Partition Chromatography (GLPC) : Validates purity (>99%) by comparing retention times and peak areas .
- Infrared (IR) and Raman Spectroscopy : Identifies functional groups (e.g., C-O stretching at ~1100 cm⁻¹ for methoxy groups) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in anhydrous conditions at 2–8°C to prevent hydrolysis of the acetal group. Use amber glass vials to avoid light-induced degradation .
- Handling : Conduct reactions in inert atmospheres (e.g., N₂) to minimize oxidation. Use fume hoods and personal protective equipment (PPE) due to potential irritancy .
Advanced Research Questions
Q. What role does this compound play in multi-step organic syntheses, and how do its functional groups influence reactivity?
The compound serves as a versatile electrophilic intermediate :
- The chlorine atom facilitates nucleophilic substitution (e.g., in alkylation reactions), while the dimethoxy acetal acts as a protecting group for aldehydes.
- Example: In synthesizing LG308 (a β-carboline derivative), it reacts with 2-fluorophenylhydrazine under reflux to form a tryptamine precursor, leveraging both chloro and methoxy functionalities .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points) for this compound?
Discrepancies in literature data (e.g., boiling points) often arise from differences in measurement conditions (pressure, purity). To address this:
Q. What mechanistic insights can be derived from studying the conformational stability of this compound?
- Rotational Isomerism : The C(sp³)-O bond in the acetal group may exhibit restricted rotation, leading to distinct conformers. Vibrational spectroscopy (IR/Raman) and computational modeling (DFT) can quantify rotational barriers and predict dominant conformers .
- Steric Effects : The bulky methoxy groups influence reactivity by hindering nucleophilic attack at the acetal carbon, favoring reactions at the chlorinated terminus .
Q. How does this compound perform under varying pH and solvent conditions?
- Acidic Conditions : The acetal group hydrolyzes to 4-chlorobutyraldehyde, requiring neutral or mildly acidic conditions (< pH 3) for stability .
- Solvent Compatibility : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility, while protic solvents (e.g., H₂O, MeOH) may promote hydrolysis. Solvent choice should align with reaction mechanisms (e.g., SN2 vs. SN1 pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
